N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine: is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two 4-methylphenyl groups and two dimethyl groups attached to the thiadiazole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions: N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.
Medicine: In medicine, thiadiazole derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
- N(sup 3),N(sup 5)-Bis(4-chlorophenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
- N(sup 3),N(sup 5)-Bis(4-methoxyphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
- N(sup 3),N(sup 5)-Bis(4-nitrophenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine
Uniqueness: N(sup 3),N(sup 5)-Bis(4-methylphenyl)-2,4-dimethyl-1,2,4-thiadiazole-3,5(2H,4H)-diimine is unique due to the presence of two 4-methylphenyl groups, which impart specific electronic and steric properties to the molecule. These properties can influence its reactivity, binding affinity, and overall behavior in various applications. Compared to similar compounds with different substituents, this compound may exhibit distinct biological activities, making it a valuable subject for further research and development.
Properties
CAS No. |
64958-77-6 |
---|---|
Molecular Formula |
C18H20N4S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2,4-dimethyl-3-N,5-N-bis(4-methylphenyl)-1,2,4-thiadiazolidine-3,5-diimine |
InChI |
InChI=1S/C18H20N4S/c1-13-5-9-15(10-6-13)19-17-21(3)18(23-22(17)4)20-16-11-7-14(2)8-12-16/h5-12H,1-4H3 |
InChI Key |
IYFOFTPTPBBPHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=NC3=CC=C(C=C3)C)SN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.